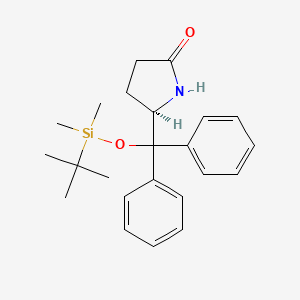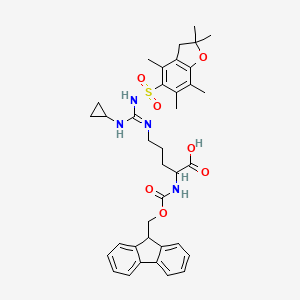![molecular formula C5H8FNO3S B14066566 2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride](/img/structure/B14066566.png)
2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-6-azaspiro[33]heptane-6-sulfonyl fluoride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery This compound is characterized by its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride typically involves multiple steps. One common method starts with the cyclization of tribromo-pentaerythritol under basic conditions with p-toluenesulfonamide, leading to the formation of the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for precise reaction conditions and the removal of by-products. The use of sulfonic acid salts instead of oxalate salts has been shown to yield more stable and soluble products, facilitating industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonic acids, and various substituted spiro compounds.
Scientific Research Applications
2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride has several scientific research applications:
Chemical Biology: The compound’s unique structure makes it a valuable tool for studying biological pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of various industrial chemicals and materials, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride involves its interaction with specific molecular targets. For example, as an EGFR kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling pathways involved in cancer cell proliferation. Similarly, as an LRRK2 inhibitor, it interferes with the kinase activity, reducing the pathological effects associated with Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A common structural surrogate in drug-like compounds, but lacks the spirocyclic structure.
Piperazine: Another heterocyclic compound used in medicinal chemistry, but with different reactivity and applications.
Oxetane: Shares the oxygen-containing ring but differs in overall structure and reactivity
Uniqueness
2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to form stable sulfonyl fluoride derivatives makes it particularly valuable in drug discovery and development .
Properties
Molecular Formula |
C5H8FNO3S |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride |
InChI |
InChI=1S/C5H8FNO3S/c6-11(8,9)7-1-5(2-7)3-10-4-5/h1-4H2 |
InChI Key |
ZOHOIEBVKWKXCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1S(=O)(=O)F)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[1-(Nonyloxy)ethoxy]nonane](/img/structure/B14066530.png)




